molecular formula C11H11N3 B2672340 n-(Pyrimidin-5-ylmethyl)aniline CAS No. 768383-69-3

n-(Pyrimidin-5-ylmethyl)aniline

Cat. No.: B2672340
CAS No.: 768383-69-3
M. Wt: 185.23
InChI Key: ZPWLPYLCFBLQPR-UHFFFAOYSA-N
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Description

n-(Pyrimidin-5-ylmethyl)aniline: is an organic compound that features a pyrimidine ring attached to an aniline moiety via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(Pyrimidin-5-ylmethyl)aniline typically involves the nucleophilic aromatic substitution (S_NAr) reaction. One common method involves the reaction of 2,4,5-trichloropyrimidine with aniline derivatives in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in isopropanol at elevated temperatures . Another method includes the use of 2-aminopyridine and an appropriate aldehyde under acidic conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the product. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: n-(Pyrimidin-5-ylmethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles.

Major Products Formed:

    Oxidation: Pyrimidine N-oxides.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Functionalized pyrimidine derivatives.

Scientific Research Applications

Chemistry: n-(Pyrimidin-5-ylmethyl)aniline is used as a building block in the synthesis of more complex organic molecules. Its reactivity allows for the creation of diverse chemical libraries for drug discovery .

Biology and Medicine: Pyrimidine derivatives are known for their antimicrobial, antiviral, anticancer, and anti-inflammatory properties .

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and polymers. Its ability to undergo various chemical modifications makes it a versatile intermediate in material science .

Comparison with Similar Compounds

  • 2-Methyl-N-(pyrimidin-5-ylmethyl)aniline
  • 2-(Pyridin-2-yl)pyrimidine derivatives
  • 2-Aminopyrimidine derivatives

Comparison: n-(Pyrimidin-5-ylmethyl)aniline is unique due to its specific structure, which combines the properties of both pyrimidine and aniline. This combination allows for a wide range of chemical reactivity and biological activity. Compared to similar compounds, this compound may offer distinct advantages in terms of its synthetic accessibility and versatility in chemical modifications .

Properties

IUPAC Name

N-(pyrimidin-5-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-2-4-11(5-3-1)14-8-10-6-12-9-13-7-10/h1-7,9,14H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPWLPYLCFBLQPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC2=CN=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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